molecular formula C24H23N3O3S2 B2638947 4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 361172-75-0

4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Cat. No. B2638947
CAS RN: 361172-75-0
M. Wt: 465.59
InChI Key: RMMKZGXNLMRPJB-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide, commonly known as DASB, is a compound that has been extensively studied in scientific research for its potential applications in the field of neuroscience. DASB is a selective serotonin reuptake inhibitor (SSRI) that has been used to study the serotonin transporter (SERT) in the brain.

Scientific Research Applications

Metabolism and Pharmacokinetics

Disposition and Metabolism of Orexin Receptor Antagonist The compound SB-649868, an orexin 1 and 2 receptor antagonist related in structure to 4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide, showed extensive metabolism with principal elimination via feces. Metabolite profiling revealed principal circulating components in plasma, illustrating the compound's metabolic pathways and disposition in humans (Renzulli et al., 2011).

Molecular Mechanisms and Therapeutic Potentials

Sigma Receptor Scintigraphy for Breast Cancer Visualization A study using a benzamide derivative, specifically N-[2-(1'-piperidinyl)ethyl]-3-[(123)I]iodo-4-methoxybenzamide (P-(123)I-MBA), showed its potential for visualizing primary breast tumors in vivo. The benzamide's preferential binding to sigma receptors, which are overexpressed on breast cancer cells, could represent a novel approach for breast cancer imaging, highlighting the diagnostic applications of benzamide derivatives (Caveliers et al., 2002).

Chemical Synthesis and Biological Activity

Synthesis and Biological Activity of Benzo[d]Thiazol Derivatives A study on the synthesis of benzo[d]thiazol derivatives, related to the structure of the compound , examined their potential antidepressant and anticonvulsant effects. Compounds 2c and 2d, in particular, showed significant activity, suggesting the relevance of this chemical structure in the development of new therapeutic agents for neurological disorders (Jin et al., 2019).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)18-12-10-16(11-13-18)23(28)26-24-25-22-19-7-5-6-15-8-9-17(21(15)19)14-20(22)31-24/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMKZGXNLMRPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

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